4-Hexylcyclohexan-1-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylcyclohexan-1-amine;sulfuric acid is a compound that combines an amine group with a cyclohexane ring substituted with a hexyl group, and it is associated with sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4-Hexylcyclohexanone through the reaction of cyclohexanone with hexyl bromide in the presence of a base. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .
Industrial Production Methods
Industrial production of 4-Hexylcyclohexan-1-amine may involve large-scale batch or continuous flow processes. The key steps include the alkylation of cyclohexanone and subsequent reductive amination under controlled conditions to ensure high yield and purity. The use of sulfuric acid in the process helps in the formation of the amine salt, which can be isolated and purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hexylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a nickel catalyst are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Hexylcyclohexan-1-amine;sulfuric acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Hexylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The cyclohexane ring provides structural stability, while the hexyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the hexyl group.
Hexylamine: Similar structure but lacks the cyclohexane ring.
Cyclohexanone: Precursor in the synthesis but lacks the amine group .
Uniqueness
4-Hexylcyclohexan-1-amine is unique due to the combination of a cyclohexane ring, a hexyl group, and an amine group, which imparts distinct chemical and physical properties
Properties
CAS No. |
38792-99-3 |
---|---|
Molecular Formula |
C12H27NO4S |
Molecular Weight |
281.41 g/mol |
IUPAC Name |
4-hexylcyclohexan-1-amine;sulfuric acid |
InChI |
InChI=1S/C12H25N.H2O4S/c1-2-3-4-5-6-11-7-9-12(13)10-8-11;1-5(2,3)4/h11-12H,2-10,13H2,1H3;(H2,1,2,3,4) |
InChI Key |
MXMZLOMWKSUQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.